molecular formula C12H14FIN2O B8173181 (2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone

(2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8173181
M. Wt: 348.15 g/mol
InChI Key: XRJKRQHPSYCJPJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that features a combination of fluorine, iodine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-iodoaniline and 4-methylpiperazine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylpiperazine under controlled conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure scalability and consistency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is utilized in studying the interactions between small molecules and biological targets, aiding in the understanding of drug-receptor interactions.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

  • (2-Fluoro-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Fluoro-4-bromophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone

Comparison:

  • Uniqueness: The presence of both fluorine and iodine in (2-Fluoro-4-iodophenyl)(4-methylpiperazin-1-yl)methanone makes it unique compared to its analogs. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.
  • Reactivity: The iodine atom also makes the compound more reactive in substitution reactions compared to its chloro or bromo analogs.
  • Biological Activity: The combination of fluorine and iodine may result in distinct pharmacokinetic and pharmacodynamic properties, influencing the compound’s efficacy and safety profile.

Properties

IUPAC Name

(2-fluoro-4-iodophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FIN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJKRQHPSYCJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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